13,21-Dihydroeurycomanone

Übersicht

Beschreibung

13,21-Dihydroeurycomanon ist eine natürliche Verbindung, die aus den Wurzeln der Pflanze Eurycoma longifolia isoliert wird, die allgemein als Tongkat Ali bekannt ist. Diese Verbindung gehört zur Klasse der Quassinoiden, die für ihre vielfältigen biologischen Aktivitäten bekannt sind. 13,21-Dihydroeurycomanon wurde auf seine potenziellen pharmakologischen Eigenschaften untersucht, darunter antiparasitäre und spermatogenese-fördernde Aktivitäten .

Vorbereitungsmethoden

Synthetische Routen und Reaktionsbedingungen

Die Synthese von 13,21-Dihydroeurycomanon beinhaltet typischerweise die Extraktion und Isolierung aus den Wurzeln von Eurycoma longifolia. Der Prozess umfasst chromatographische Verfahren, um die Verbindung aus rohen Extrakten anzureichern. Es wurde gezeigt, dass die chromatographische Anreicherung die Konzentration von 13,21-Dihydroeurycomanon signifikant erhöht .

Industrielle Produktionsverfahren

Die industrielle Produktion von 13,21-Dihydroeurycomanon basiert hauptsächlich auf der Extraktion aus natürlichen Quellen. Die Wurzeln von Eurycoma longifolia werden geerntet, getrocknet und einer Lösungsmittelextraktion unterzogen. Der rohe Extrakt wird dann mit chromatographischen Methoden gereinigt, um ein hochreines Produkt zu erhalten .

Chemische Reaktionsanalyse

Arten von Reaktionen

13,21-Dihydroeurycomanon durchläuft verschiedene chemische Reaktionen, darunter Oxidation, Reduktion und Substitution. Diese Reaktionen sind wichtig, um die Struktur der Verbindung zu modifizieren und ihre biologische Aktivität zu verbessern.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in den Reaktionen mit 13,21-Dihydroeurycomanon verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat und Reduktionsmittel wie Natriumborhydrid. Die Reaktionen werden typischerweise unter kontrollierten Bedingungen durchgeführt, einschließlich spezifischer Temperaturen und pH-Werte .

Wichtigste gebildete Produkte

Die wichtigsten Produkte, die aus den Reaktionen von 13,21-Dihydroeurycomanon gebildet werden, hängen von der Art der Reaktion ab. So können beispielsweise Oxidationsreaktionen zu hydroxylierten Derivaten führen, während Reduktionsreaktionen zu deoxygenierten Verbindungen führen können .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von 13,21-Dihydroeurycomanon beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. Im Falle seiner antiparasitären Aktivität stört die Verbindung den Lebenszyklus von Parasiten, indem sie wichtige Enzyme hemmt und zelluläre Prozesse beeinträchtigt. Für die Steigerung der Spermatogenese moduliert 13,21-Dihydroeurycomanon hormonelle Signalwege und verbessert die Gesamtproduktion und Qualität der Spermien .

Analyse Chemischer Reaktionen

Types of Reactions

13,21-Dihydroeurycomanone undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels .

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce deoxygenated compounds .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of 13,21-Dihydroeurycomanone involves its interaction with specific molecular targets and pathways. In the case of its anti-parasitic activity, the compound disrupts the life cycle of parasites by inhibiting key enzymes and interfering with cellular processes. For its spermatogenesis enhancement, this compound modulates hormonal pathways and improves the overall sperm production and quality .

Vergleich Mit ähnlichen Verbindungen

13,21-Dihydroeurycomanon kann mit anderen Quassinoiden wie Eurycomanon, 13(21)-Epoxyeurycomanon und 13β,21-Dihydroxyeurycomanon verglichen werden. Während diese Verbindungen ähnliche strukturelle Merkmale aufweisen, ist 13,21-Dihydroeurycomanon einzigartig in seinen spezifischen biologischen Aktivitäten und pharmakokinetischen Eigenschaften. Zum Beispiel hat es eine bessere orale Bioverfügbarkeit im Vergleich zu Eurycomanon .

Liste ähnlicher Verbindungen

- Eurycomanon

- 13(21)-Epoxyeurycomanon

- 13β,21-Dihydroxyeurycomanon

- 14,15β-Dihydroxyklaineanon

Referenzen

Biologische Aktivität

13,21-Dihydroeurycomanone (DHY) is a quassinoid compound derived from the root of Eurycoma longifolia Jack, a traditional herbal medicine known for its various health benefits. This article explores the biological activities of DHY, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

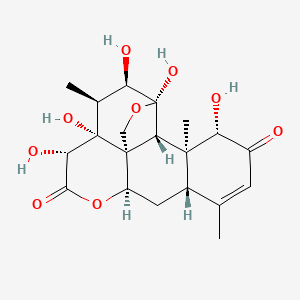

Chemical Structure and Properties

This compound has the molecular formula and is characterized by its unique quassinoid structure, which contributes to its biological activity. The compound is one of several bioactive constituents found in Eurycoma longifolia, alongside eurycomanone and other derivatives.

Antimalarial Activity

Research has demonstrated that this compound exhibits significant antimalarial properties against Plasmodium falciparum, with activity comparable to that of chloroquine. In vitro studies have shown that DHY can inhibit the growth of both chloroquine-sensitive and resistant strains of the parasite .

Cytotoxicity Against Cancer Cells

DHY has been evaluated for its cytotoxic effects on various cancer cell lines. Notably, it has shown potent activity against:

- Human Lung Cancer (A-549) : Induces apoptosis and inhibits cell proliferation .

- Human Breast Cancer (MCF-7) : Demonstrates significant cytotoxicity in a dose-dependent manner .

The mechanism of action involves the induction of apoptosis through the modulation of apoptotic markers such as Bcl-2 and Bax proteins .

Spermatogenesis Enhancement

Studies have indicated that DHY enhances spermatogenesis in male rats. In a comparative study with eurycomanone, DHY demonstrated better oral bioavailability but lower efficacy in restoring normal sperm profiles in oligospermia models . This suggests potential applications in treating male infertility.

The biological activities of this compound are attributed to several mechanisms:

- NF-κB Inhibition : DHY acts as an NF-κB inhibitor, suppressing pro-inflammatory mediators such as nitric oxide (NO), iNOS, and COX-2 .

- Apoptosis Induction : It promotes apoptosis in cancer cells by upregulating pro-apoptotic factors and downregulating anti-apoptotic factors .

Summary of Research Findings

Case Studies

- Antimalarial Efficacy : A study highlighted the superior antiplasmodial activity of DHY compared to traditional treatments like chloroquine, suggesting its potential as an alternative therapeutic agent against malaria .

- Cancer Cell Studies : In vitro analyses showed that treatment with DHY led to significant reductions in cell viability in A-549 and MCF-7 cell lines, indicating its promise as an anticancer agent .

- Spermatogenesis Study : A comparative pharmacokinetic study revealed that while DHY had better bioavailability than eurycomanone, it was less effective in enhancing spermatogenesis under certain conditions. This emphasizes the need for further research into optimizing its use for male fertility issues .

Eigenschaften

IUPAC Name |

(1R,4R,5R,6S,7R,8R,11R,13S,17S,18S,19R)-4,5,7,8,17-pentahydroxy-6,14,18-trimethyl-3,10-dioxapentacyclo[9.8.0.01,7.04,19.013,18]nonadec-14-ene-9,16-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26O9/c1-7-4-10(21)13(23)17(3)9(7)5-11-18-6-28-20(27,16(17)18)12(22)8(2)19(18,26)14(24)15(25)29-11/h4,8-9,11-14,16,22-24,26-27H,5-6H2,1-3H3/t8-,9-,11+,12+,13+,14-,16+,17+,18+,19-,20-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKICXNXDFYYYGH-QWRBDCSPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C2(C3C4(C(CC5C3(C1(C(C(=O)O5)O)O)CO2)C(=CC(=O)C4O)C)C)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H]([C@]2([C@@H]3[C@@]4([C@@H](C[C@@H]5[C@]3([C@]1([C@H](C(=O)O5)O)O)CO2)C(=CC(=O)[C@H]4O)C)C)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401312646 | |

| Record name | 13,21-Dihydroeurycomanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401312646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

410.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129587-06-0 | |

| Record name | 13,21-Dihydroeurycomanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=129587-06-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 13,21-Dihydroeurycomanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401312646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.